2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that includes methoxy, methyl, and trifluoromethyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or chemical resistance
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(2-trifluoromethylphenyl)benzenesulfonamide: Lacks the methoxy and methyl groups, affecting its overall structure and function.
Uniqueness
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-7-8-13(22-2)14(9-10)23(20,21)19-12-6-4-3-5-11(12)15(16,17)18/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVFCMBRTOJFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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